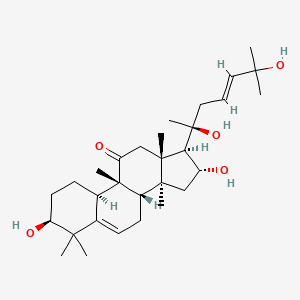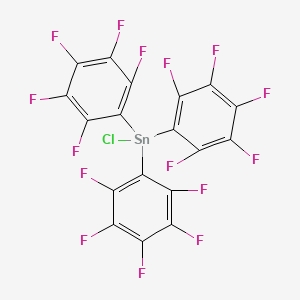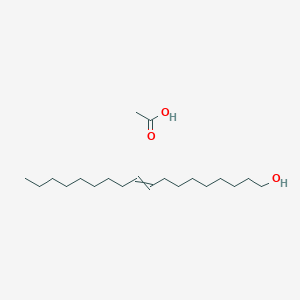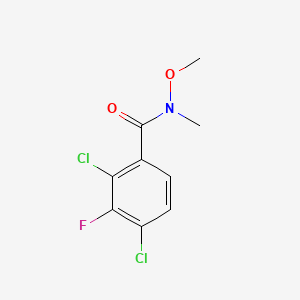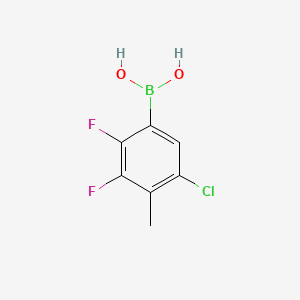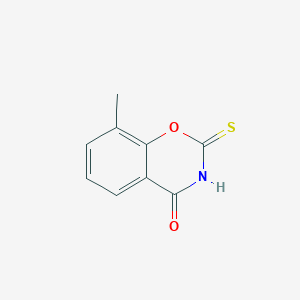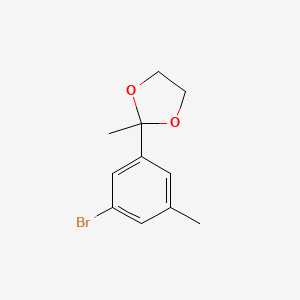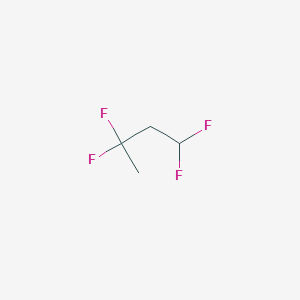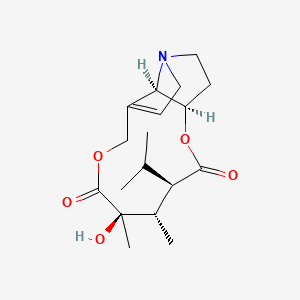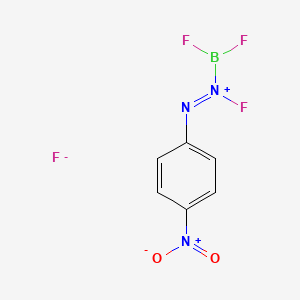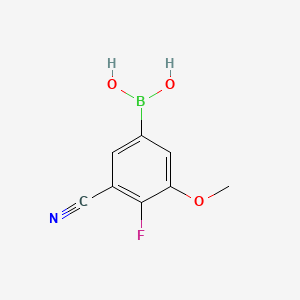
(3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with cyano, fluoro, and methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano, fluoro, and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and bioactive molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of drug candidates and other biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The cyano, fluoro, and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
- (3-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (3-Fluorophenyl)boronic acid
Uniqueness: (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid is unique due to the presence of multiple functional groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of cyano, fluoro, and methoxy groups provides a unique electronic environment that can be exploited in various synthetic applications.
Eigenschaften
Molekularformel |
C8H7BFNO3 |
|---|---|
Molekulargewicht |
194.96 g/mol |
IUPAC-Name |
(3-cyano-4-fluoro-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H7BFNO3/c1-14-7-3-6(9(12)13)2-5(4-11)8(7)10/h2-3,12-13H,1H3 |
InChI-Schlüssel |
VWQUOHQGCSPLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)OC)F)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


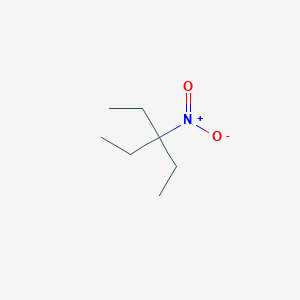
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

